Malvidin chloride is a member of the anthocyanin family, specifically a derivative of malvidin, which is characterized by its deep red color and is commonly found in various fruits and plants, particularly in grapes. This compound is notable for its role as a natural pigment and antioxidant. The chemical structure of malvidin chloride includes hydroxyl and methoxy groups that contribute to its unique properties, making it a subject of interest in both food science and pharmacology.
Research suggests malvidin chloride may exert its health benefits through several mechanisms:
Malvidin chloride exhibits several biological activities:
The synthesis of malvidin chloride can be achieved through several methods:
Malvidin chloride has diverse applications:
Malvidin chloride shares similarities with other anthocyanins but has unique features. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Delphinidin | Contains two hydroxyl groups on the B ring | More hydrophilic than malvidin |
Cyanidin | Has one hydroxyl group on the B ring | Less stable than malvidin under alkaline conditions |
Petunidin | Contains one methoxy group | Exhibits different color stability compared to malvidin |
Pelargonidin | Lacks methoxy groups | More susceptible to degradation than malvidin |
Peonidin | Contains one methoxy group | Displays unique antioxidant properties |
Malvidin chloride is distinguished by its specific combination of hydroxyl and methoxy groups that affect its solubility, stability, and biological activity compared to these similar compounds. Its structural complexity allows it to exhibit unique chemical behaviors and biological effects that are valuable in various fields including nutrition and pharmacology.
Malvidin chloride possesses the molecular formula C₁₇H₁₅ClO₇ with a molecular weight of 366.75 grams per mole [1] [2]. The compound is systematically named as 3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride [1] [10]. The structural framework consists of a flavylium cation paired with a chloride anion, where the cationic portion features a benzopyrylium core structure [8].
The molecular structure is characterized by hydroxyl groups positioned at the 3, 5, and 7 positions of the benzopyrylium ring system, with a 4-hydroxy-3,5-dimethoxyphenyl substituent at position 2 [1] [2]. The compound exhibits an achiral stereochemistry with no defined stereocenters [8]. The canonical Simplified Molecular Input Line Entry System representation is [Cl-].COC1=CC(=CC(OC)=C1O)C2=[O+]C3=C(C=C2O)C(O)=CC(O)=C3 [8] [19].
Structural Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₁₇H₁₅ClO₇ | [1] [2] |
Molecular Weight | 366.75 g/mol | [1] [2] |
Monoisotopic Mass | 366.050631 Da | [1] |
Chemical Abstracts Service Number | 643-84-5 | [1] [2] |
European Community Number | 211-403-8 | [24] |
Malvidin chloride exhibits distinctive physical characteristics that reflect its anthocyanidin nature [2] [10]. The compound appears as prisms or rhombic tablets that display red coloration when viewed under transmitted light, accompanied by a green metallic luster when dry or a steel-blue luster when in contact with solvents [10]. In its commercial form, the compound is typically supplied as a reddish brown to black crystalline powder [2] [11].
The thermal properties of malvidin chloride indicate exceptional stability, with no melting observed at temperatures up to 300°C [10] [23]. The compound demonstrates significant hygroscopic behavior, particularly in its anhydrous form [2] [10]. Storage conditions require maintenance at -20°C to preserve chemical integrity [2] [19].
Physical Property | Value | Reference |
---|---|---|
Appearance | Reddish brown to black powder | [2] |
Crystal Form | Prisms or rhombic tablets | [10] |
Melting Point | No melting at 300°C | [10] [23] |
Storage Temperature | -20°C | [2] [19] |
Hygroscopicity | Very hygroscopic (anhydrous form) | [10] |
Density | 1.183 g/mL at 25°C | [3] |
The stability parameters of malvidin chloride are influenced by environmental factors including temperature, light exposure, and pH conditions [16] [17]. Thermal stability studies demonstrate that the compound maintains structural integrity at moderate temperatures, with degradation kinetics following first-order reaction mechanisms at elevated temperatures [16]. Light sensitivity requires protection from photodegradation, particularly during storage and handling procedures [29].
The ultraviolet-visible absorption characteristics of malvidin chloride are fundamental to its identification and quantification [4] [12]. The compound exhibits distinct absorption maxima at 275 nanometers and 555 nanometers [4]. The visible region absorption is attributed to the flavylium cation structure, which produces the characteristic red coloration under acidic conditions [12] [13].
The wavelength of maximum absorption in the visible region varies with pH conditions, ranging from 520 nanometers at pH 2.5 to 525 nanometers at pH 3.6 [12]. This bathochromic shift reflects the pH-dependent structural changes within the flavylium ring system [12]. The extinction coefficient provides quantitative measurement capabilities, with values reported for analytical applications [15].
Spectral Parameter | Value | pH Condition | Reference |
---|---|---|---|
λ max (UV region) | 275 nm | Acidic | [4] |
λ max (Visible region) | 555 nm | Acidic | [4] |
λ max (pH 2.5) | 520 nm | 2.5 | [12] |
λ max (pH 3.6) | 525 nm | 3.6 | [12] |
The spectral behavior demonstrates characteristic features of anthocyanidin compounds, with strong absorption in both ultraviolet and visible regions [14]. The absorption band near 275 nanometers corresponds to the benzopyrylium chromophore, while the visible absorption relates to the extended conjugation system responsible for color expression [13] [14].
Infrared spectroscopy reveals specific vibrational characteristics of malvidin chloride that reflect its molecular structure and hydrogen bonding patterns [7] [21]. The infrared spectrum displays characteristic absorption bands around 3500 wavenumbers corresponding to hydroxyl group stretching vibrations [7]. Additional bands below 3000 wavenumbers indicate oxonium ion interactions within the molecular structure [7] [21].
The infrared spectral analysis demonstrates hydrogen bonding capabilities through characteristic band positions and intensities [7]. These spectroscopic features provide structural confirmation and enable identification of intermolecular interactions, particularly in copigmentation studies with organic acids [7] [21]. The vibrational modes associated with the benzopyrylium ring system and substituent groups contribute to the overall spectral profile [21].
Nuclear magnetic resonance spectroscopy provides detailed structural elucidation of malvidin chloride and its related species [9]. Proton nuclear magnetic resonance studies have identified specific chemical shifts corresponding to aromatic protons and methoxy substituents [9]. The technique enables monitoring of structural changes under different pH conditions and thermal treatments [9].
The nuclear magnetic resonance characterization includes identification of transient species formed under basic conditions, designated as B4²⁻ species resulting from hydroxide attack at position 4 of the quinoidal base [9]. These studies demonstrate the utility of nuclear magnetic resonance for understanding complex equilibrium systems involving malvidin chloride under various chemical environments [9].
The color properties of malvidin chloride exhibit remarkable pH dependence, reflecting the complex equilibrium between different molecular forms [12] [17]. Under acidic conditions, the flavylium cation predominates, producing intense red coloration [17] [22]. As pH increases from acidic to neutral conditions, the color transitions through purple and blue hues due to formation of quinoidal base structures [17].
The pH-dependent behavior involves multiple chemical equilibria including hydration, ring-opening, and isomerization reactions [9] [13]. At pH values below 2, the red flavylium cation represents the dominant chromophoric species [17]. Increasing pH to the range of 2-4 results in purple to blue coloration attributed to quinoidal base formation [17]. Further pH elevation leads to colorless carbinol pseudo-base formation and eventual chalcone structures at alkaline pH values [17].
pH Range | Predominant Form | Color | Reference |
---|---|---|---|
< 2 | Flavylium cation | Red | [17] |
2-4 | Quinoidal base | Purple/Blue | [17] |
4-7 | Carbinol pseudo-base | Colorless | [17] |
> 7 | Chalcone forms | Green/Yellow | [17] |
The kinetic studies reveal that the rate-determining step for equilibrium establishment varies with pH conditions [9]. Under basic conditions, hydroxide nucleophilic addition controls the overall reaction rate, while cis-trans isomerization processes occur rapidly [9]. These mechanistic insights provide fundamental understanding of color stability and degradation pathways [9].
The solubility characteristics of malvidin chloride demonstrate significant variation across different solvent systems [4] [19] [20]. In absolute ethanol, the compound exhibits good solubility producing violet-red solutions [10] [20]. The solubility in ethanol is approximately 16 milligrams per milliliter [4] [19].
Dimethyl sulfoxide provides enhanced solubility compared to alcoholic solvents, with reported values of approximately 16 milligrams per milliliter [4] [19]. Dimethyl formamide demonstrates superior dissolving capacity, achieving solubility levels of approximately 25 milligrams per milliliter [4]. The compound shows limited water solubility, described as sparingly soluble in aqueous systems [2] [4].
Solvent | Solubility (mg/mL) | Color/Appearance | Reference |
---|---|---|---|
Ethanol (absolute) | 16 | Violet-red solution | [4] [19] |
Dimethyl sulfoxide | 16 | - | [4] [19] |
Dimethyl formamide | 25 | - | [4] |
Water | Sparingly soluble | - | [2] [4] |
Dimethyl formamide:PBS (1:9) | 0.1 | - | [4] |
For aqueous buffer systems, enhanced solubility can be achieved through co-solvent approaches [4]. A mixture of dimethyl formamide and phosphate buffered saline in a 1:9 ratio yields approximately 0.1 milligrams per milliliter solubility [4]. Methanol demonstrates initial solubility with purple coloration, followed by crystallization as red crystals exhibiting violet transmission properties [10] [20].